molecular formula C12H11ClN2O3 B2843591 6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 2180010-50-6

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2843591
CAS No.: 2180010-50-6
M. Wt: 266.68
InChI Key: KIFMTFLXOUZVRD-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a 2-oxopropyl group at the 1st position of the quinazoline ring

Preparation Methods

The synthesis of 6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Substituents: The chlorine atom can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the 2-oxopropyl Group: The 2-oxopropyl group can be attached through acylation reactions using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to form alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Quinazoline derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. This compound may be investigated for similar medicinal properties.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and 2-oxopropyl groups may enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:

    6-chloro-3-methylquinazoline-2,4(1H,3H)-dione: Lacks the 2-oxopropyl group, which may affect its chemical reactivity and biological activity.

    3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione: Lacks the chlorine atom, which may influence its substitution reactions and binding properties.

    6-chloroquinazoline-2,4(1H,3H)-dione: Lacks both the methyl and 2-oxopropyl groups, which may result in different chemical and biological properties.

Properties

IUPAC Name

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-7(16)6-15-10-4-3-8(13)5-9(10)11(17)14(2)12(15)18/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFMTFLXOUZVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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